molecular formula C16H15NO2 B4893612 4-[(E)-3-phenylprop-2-enoxy]benzamide

4-[(E)-3-phenylprop-2-enoxy]benzamide

Cat. No.: B4893612
M. Wt: 253.29 g/mol
InChI Key: VZOKHIGLKDOCGC-QPJJXVBHSA-N
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Description

4-[(E)-3-phenylprop-2-enoxy]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-phenylprop-2-enoxy]benzamide can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for its efficiency, mild reaction conditions, and eco-friendly process .

Another method involves the electrochemical synthesis and amidation of benzoin. The benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide can be efficiently carried out under mild conditions in an electrolysis cell. This method utilizes electrochemically generated superoxide anion in the presence of an aliphatic primary or secondary amine .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves large-scale reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of ultrasonic irradiation and electrochemical methods are particularly attractive due to their scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-phenylprop-2-enoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

4-[(E)-3-phenylprop-2-enoxy]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-3-phenylprop-2-enoxy]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes such as deubiquitinases, which play a crucial role in viral replication and other cellular processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-3-phenylprop-2-enoxy]benzamide stands out due to its unique phenylprop-2-enoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c17-16(18)14-8-10-15(11-9-14)19-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H2,17,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOKHIGLKDOCGC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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